3-Isonipecotylindole
Description
3-Isonipecotylindole (C₁₄H₁₆N₂O, molecular weight: 228.12627 Da) is an indole derivative substituted at the 3-position with an isonipecotyl group (a piperidinyl moiety) . Evidence from patents indicates exploratory interest in its use, though further research is needed to elucidate its biological mechanisms .
Properties
IUPAC Name |
1H-indol-3-yl(piperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(10-5-7-15-8-6-10)12-9-16-13-4-2-1-3-11(12)13/h1-4,9-10,15-16H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXVQPZQTVVCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200732 | |
| Record name | Ketone, 3-indolyl 4-piperidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5275-02-5 | |
| Record name | Ketone, 3-indolyl 4-piperidyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, 3-indolyl 4-piperidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Isonipecotylindole, typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, is common in these processes . Additionally, green chemistry approaches, such as the use of microwave irradiation and ionic liquids, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Isonipecotylindole undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Isonipecotylindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isonipecotylindole involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the body, modulating their activity and leading to various biological effects . For example, it can inhibit certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The following table summarizes key structural and functional differences between 3-Isonipecotylindole and related indole derivatives:
Key Comparisons
Structural and Reactivity Differences
- Ylidene oxindoles (e.g., ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate) feature conjugated systems that facilitate cycloaddition reactions . Aldehyde (Indole-3-aldehyde) and acetonitrile (Indole-3-acetonitrile) groups impart distinct electrophilic properties, influencing reactivity in nucleophilic substitutions .
Biological Activity
Overview of 3-Isonipecotylindole
This compound is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. It is structurally related to indole alkaloids, which are known for their diverse pharmacological effects.
Pharmacological Properties
-
Neuroprotective Effects :
- Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that indole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits.
-
Antimicrobial Activity :
- Indole derivatives have been reported to possess antimicrobial properties against various bacterial and fungal strains. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
-
Anti-inflammatory Effects :
- Compounds in the indole family have shown promise in reducing inflammation, which is a critical factor in many chronic diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
The biological activity of this compound likely involves several mechanisms:
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmission and providing neuroprotective effects.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could contribute to its anti-inflammatory properties.
- Membrane Disruption : Its structure may allow it to integrate into microbial membranes, leading to cell lysis.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection
A study investigating the neuroprotective effects of indole derivatives found that certain compounds significantly reduced neuronal apoptosis in vitro. This suggests potential applications for this compound in treating neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
In a comparative study, various indole derivatives were tested against common pathogens. Results indicated that some derivatives exhibited potent antimicrobial activity, supporting further investigation into this compound's efficacy against resistant strains.
Research Findings
- In Vitro Studies : Laboratory studies have demonstrated that indole compounds can effectively inhibit the growth of specific cancer cell lines, suggesting a potential role in oncology.
- In Vivo Studies : Animal models have shown promising results for neuroprotection and anti-inflammatory effects, warranting further clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
